molecular formula C13H14N4O2 B12940958 6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 60228-89-9

6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12940958
CAS No.: 60228-89-9
M. Wt: 258.28 g/mol
InChI Key: PQOPEFVAWNZLER-UHFFFAOYSA-N
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Description

6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C13H14N4O2 . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with benzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its benzylideneamino group provides additional sites for chemical modification, making it a versatile compound for research and industrial applications .

Properties

CAS No.

60228-89-9

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

6-amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C13H14N4O2/c1-16-11(14)10(12(18)17(2)13(16)19)15-8-9-6-4-3-5-7-9/h3-8H,14H2,1-2H3

InChI Key

PQOPEFVAWNZLER-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=CC2=CC=CC=C2)N

Origin of Product

United States

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